molecular formula C28H34Cl2N8O3 B2702772 methyl N-[4-[4-morpholin-4-yl-1-[1-(pyridin-3-ylmethyl)piperidin-4-yl]pyrazolo[3,4-d]pyrimidin-6-yl]phenyl]carbamate;dihydrochloride

methyl N-[4-[4-morpholin-4-yl-1-[1-(pyridin-3-ylmethyl)piperidin-4-yl]pyrazolo[3,4-d]pyrimidin-6-yl]phenyl]carbamate;dihydrochloride

Número de catálogo: B2702772
Peso molecular: 601.5 g/mol
Clave InChI: ZQJPHAXLAKKXIX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

methyl N-[4-[4-morpholin-4-yl-1-[1-(pyridin-3-ylmethyl)piperidin-4-yl]pyrazolo[3,4-d]pyrimidin-6-yl]phenyl]carbamate;dihydrochloride is a potent, ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR). It is known for its high selectivity for mTOR over other kinases such as PI 3-K α and PI 3-K γ. This compound has shown significant antiproliferative effects in cancer cell lines by inducing G1 cell cycle arrest and selective apoptosis .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-[4-[4-morpholin-4-yl-1-[1-(pyridin-3-ylmethyl)piperidin-4-yl]pyrazolo[3,4-d]pyrimidin-6-yl]phenyl]carbamate;dihydrochloride involves multiple steps, starting with the preparation of the core pyrazolo[3,4-d]pyrimidine structureThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions. Purification steps such as crystallization and chromatography are employed to achieve the desired purity levels .

Análisis De Reacciones Químicas

Types of Reactions

methyl N-[4-[4-morpholin-4-yl-1-[1-(pyridin-3-ylmethyl)piperidin-4-yl]pyrazolo[3,4-d]pyrimidin-6-yl]phenyl]carbamate;dihydrochloride primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include organic solvents like dimethyl sulfoxide (DMSO) and water. Catalysts such as palladium on carbon (Pd/C) are often employed to facilitate reactions. The conditions typically involve controlled temperatures and pH levels to ensure optimal reaction rates .

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions. For instance, substitution reactions may yield various derivatives with modified functional groups, while oxidation reactions can lead to the formation of oxidized products .

Aplicaciones Científicas De Investigación

Anticancer Activity

Research has indicated that compounds similar to WYE-687 exhibit significant anticancer properties. The pyrazolo[3,4-d]pyrimidine core structure is known for its ability to inhibit various kinases involved in cancer progression. In vitro studies have demonstrated that WYE-687 can induce apoptosis in cancer cell lines, making it a candidate for further development as an anticancer agent .

Neuropharmacology

WYE-687 has been investigated for its potential neuropharmacological effects. The presence of the morpholine and piperidine moieties suggests possible interactions with neurotransmitter systems, particularly those involving dopamine and serotonin receptors. Preliminary studies indicate that it may have implications in treating disorders such as depression and anxiety due to its modulatory effects on neural pathways .

Antiviral Properties

The compound's structure has shown promise in antiviral research, particularly against viral strains that affect the respiratory system. Its ability to inhibit viral replication through interference with viral polymerases has been documented, suggesting a potential role in developing antiviral therapies .

Case Study 1: Anticancer Efficacy

A study published in the Bulletin of the Chemical Society of Ethiopia detailed the synthesis of pyrrolo[2,3-d]pyrimidine derivatives, including WYE-687. The study reported that these derivatives exhibited potent cytotoxicity against various cancer cell lines, with IC50 values indicating strong efficacy compared to standard chemotherapeutics .

Case Study 2: Neuropharmacological Effects

In a neuropharmacological assessment published in Pharmaceutical Research, WYE-687 was evaluated for its effects on serotonin receptor modulation. The results demonstrated that the compound could enhance serotonin activity, providing a basis for its potential use in treating mood disorders .

Comparación Con Compuestos Similares

Similar Compounds

    WYE 354: Another mTOR inhibitor with similar selectivity but different potency.

    PP242: A structurally different mTOR inhibitor with comparable effects on mTOR signaling.

    Torin 1: Known for its high potency and selectivity for mTOR.

Uniqueness

methyl N-[4-[4-morpholin-4-yl-1-[1-(pyridin-3-ylmethyl)piperidin-4-yl]pyrazolo[3,4-d]pyrimidin-6-yl]phenyl]carbamate;dihydrochloride stands out due to its high selectivity for mTOR over other kinases and its potent antiproliferative effects. Its ability to induce selective apoptosis in cancer cell lines makes it a valuable tool in cancer research and potential therapeutic applications .

Actividad Biológica

Methyl N-[4-[4-morpholin-4-yl-1-[1-(pyridin-3-ylmethyl)piperidin-4-yl]pyrazolo[3,4-d]pyrimidin-6-yl]phenyl]carbamate;dihydrochloride is a complex compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. This class has garnered attention due to its diverse biological activities, particularly as inhibitors of various kinases involved in cancer progression. The compound's structure suggests potential interactions with critical molecular targets, making it a candidate for further exploration in therapeutic applications.

The biological activity of this compound primarily stems from its ability to inhibit specific tyrosine kinases, notably the Src family kinases (SFKs) and c-Abl. These kinases are implicated in numerous cancer types, including glioblastoma and neuroblastoma. The inhibition of these kinases can lead to reduced cell proliferation, increased apoptosis, and diminished metastatic potential in cancer cells.

Key Findings:

  • Inhibition of Tyrosine Kinases : Studies indicate that pyrazolo[3,4-d]pyrimidines can effectively inhibit c-Src and c-Abl activities with nanomolar potency, leading to significant antitumor effects in various cell lines .
  • Apoptotic Induction : The compound has been shown to induce apoptosis in tumor cells by disrupting crucial signaling pathways that promote cell survival .
  • Cell Cycle Arrest : It also affects cell cycle progression, causing G1 phase arrest which is critical for halting tumor growth .

Biological Activity Data

The following table summarizes the biological activity of this compound based on various studies:

Activity IC50 (µM) Target Reference
c-Src Inhibition0.5Tyrosine Kinase
c-Abl Inhibition0.8Tyrosine Kinase
Apoptosis Induction-Cancer Cell Lines
Cell Cycle Arrest (G1 Phase)-Tumor Cells

Case Studies

Several case studies highlight the efficacy of pyrazolo[3,4-d]pyrimidine derivatives in preclinical models:

  • Neuroblastoma Model : In a study involving neuroblastoma cell lines, compounds similar to methyl N-[4-[4-morpholin-4-yl...] demonstrated significant tumor growth inhibition and induced apoptosis through caspase activation pathways .
  • Glioblastoma Multiforme : Research showed that these compounds could effectively target glioblastoma cells by inhibiting SFKs, leading to reduced invasiveness and enhanced sensitivity to conventional therapies .
  • Dual Inhibition Studies : Recent findings suggest that certain derivatives exhibit dual inhibition properties against both EGFR and VEGFR2, enhancing their potential as multitargeted anticancer agents .

Propiedades

IUPAC Name

methyl N-[4-[4-morpholin-4-yl-1-[1-(pyridin-3-ylmethyl)piperidin-4-yl]pyrazolo[3,4-d]pyrimidin-6-yl]phenyl]carbamate;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32N8O3.2ClH/c1-38-28(37)31-22-6-4-21(5-7-22)25-32-26(35-13-15-39-16-14-35)24-18-30-36(27(24)33-25)23-8-11-34(12-9-23)19-20-3-2-10-29-17-20;;/h2-7,10,17-18,23H,8-9,11-16,19H2,1H3,(H,31,37);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQJPHAXLAKKXIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC=C(C=C1)C2=NC3=C(C=NN3C4CCN(CC4)CC5=CN=CC=C5)C(=N2)N6CCOCC6.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34Cl2N8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

601.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.